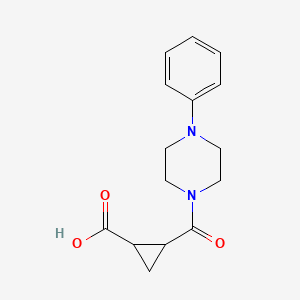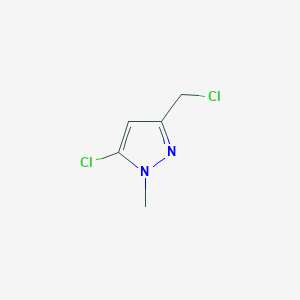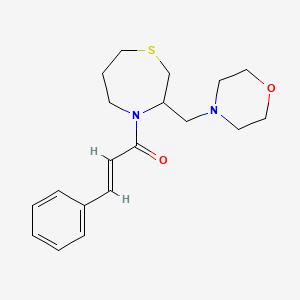
2-((4-Phenylpiperazinyl)carbonyl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Phenylpiperazinyl)carbonyl)cyclopropanecarboxylic acid is a chemical compound that is used for pharmaceutical testing . It is available for purchase as a high-quality reference standard .
Molecular Structure Analysis
The molecular formula of 2-((4-Phenylpiperazinyl)carbonyl)cyclopropanecarboxylic acid is C15H18N2O3 . The average mass is 274.315 Da and the monoisotopic mass is 274.131744 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-((4-Phenylpiperazinyl)carbonyl)cyclopropanecarboxylic acid include its molecular formula (C15H18N2O3), average mass (274.315 Da), and monoisotopic mass (274.131744 Da) . Additional properties such as melting point, boiling point, density, and toxicity can be found on chemical databases .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformation Studies
Research on compounds similar to 2-((4-Phenylpiperazinyl)carbonyl)cyclopropanecarboxylic acid focuses on understanding their molecular structures and conformations. For instance, studies on related cyclopropanecarboxylic acids have used X-ray methods to determine their crystal structures, revealing details like the orientation of carboxyl groups and interactions between molecular components (Korp, Bernal, & Fuchs, 1983). Other research using microwave spectroscopy and electron diffraction has investigated the preferred conformations of cyclopropanecarboxylic acid molecules (Marstokk, Møllendal, & Samdal, 1991).
Biological Activity
Compounds derived from cyclopropanecarboxylic acid have been explored for their biological activity. For example, certain thiourea derivatives synthesized from cyclopropanecarboxylic acid have shown significant herbicidal and fungicidal activities (Tian et al., 2009). This indicates potential applications in agriculture and pest control.
Chemical Reactions and Synthesis
Research has also focused on the chemical reactions involving cyclopropanecarboxylic acid derivatives. Studies have detailed the synthesis of these compounds and their reactions with various reagents, revealing insights into their chemical behavior and potential for creating new molecules (Häner, Maetzke, & Seebach, 1986). This knowledge is crucial for developing new drugs and materials.
Pharmaceutical Applications
In the pharmaceutical industry, derivatives of cyclopropanecarboxylic acid have been explored for their potential as antidepressants. For instance, certain 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have been synthesized and evaluated for antidepressant activity, with some showing promising results in animal tests (Bonnaud et al., 1987).
Antimicrobial and Antioxidant Properties
Some cyclopropanecarboxylic acid derivatives have been investigated for their antimicrobial and antioxidant properties. For example, certain synthesized compounds demonstrated excellent antibacterial and antifungal activities, as well as significant antioxidant potential (Raghavendra et al., 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
Cyclopropanes, a motif in this compound, are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties .
Mode of Action
It’s known that the cyclopropane motif can impose conformational restrictions on the molecule, fixing the positions of the pendant pharmacophores and leading to improved interactions with the target protein .
Pharmacokinetics
The introduction of a cyclopropane can enhance both the pharmacokinetic profile and metabolic stability of drug candidates .
Result of Action
The inclusion of the cyclopropane motif can impart a significant boost in potency .
Eigenschaften
IUPAC Name |
2-(4-phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-14(12-10-13(12)15(19)20)17-8-6-16(7-9-17)11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWPXKPIVLJFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2429125.png)

![3-((2,5-Dimethylphenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2429131.png)


![2-amino-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2429137.png)
![Tert-butyl 2-[(4-fluorophenyl)amino]propanoate](/img/structure/B2429138.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2429139.png)

![1-[4-[4-(2-Chlorophenyl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2429141.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone](/img/structure/B2429144.png)
![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2429146.png)